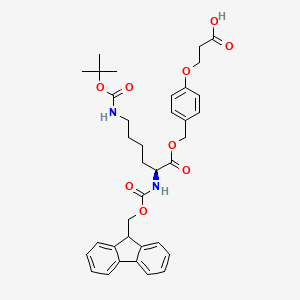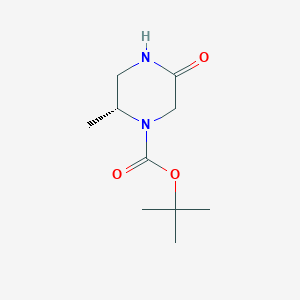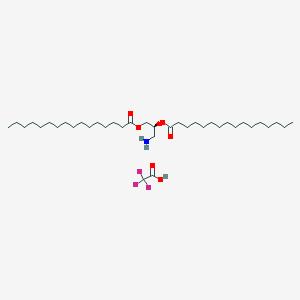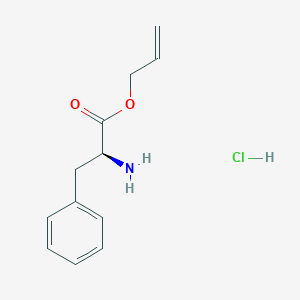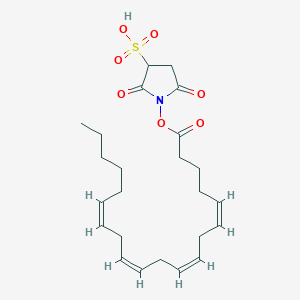
Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH” is a derivative of serine, an amino acid, and is commonly used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus, a tert-butyl (tBu) protecting group on the serine side chain, and a benzyloxycarbonyl (Ph-OCH2-CH2-COOH) group. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.
Mechanism of Action
Target of Action
Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH, also known as Fmoc-Ser(tBu)-OH, is primarily used in the synthesis of peptides . It is an N-terminal protected reagent , which means it prevents unwanted reactions from occurring at the N-terminal end of the peptide chain during synthesis. The primary targets of this compound are therefore the amino acids in the peptide chain that it is being used to synthesize.
Mode of Action
The compound interacts with its targets (the amino acids in the peptide chain) through a process known as peptide coupling . This involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. The Fmoc group protects the amino end of the amino acid, preventing it from reacting until it is selectively removed. The tBu (tert-butyl) group protects the side chain hydroxyl group of serine .
Biochemical Pathways
The main biochemical pathway affected by this compound is peptide synthesis. This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The downstream effects of this include the synthesis of proteins, which are made up of one or more peptide chains and have a wide range of functions in the body.
Pharmacokinetics
It’s worth noting that the compound is soluble in dmf (dimethylformamide), making it suitable for use in solid-phase peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of peptide chains. This compound allows for the selective formation of peptide bonds without unwanted side reactions, leading to the creation of precise peptide sequences . These peptides can then go on to form proteins with a wide range of biological functions.
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of the compound. For example, the compound is typically stored below +30°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH” typically involves multiple steps:
Protection of Serine: The hydroxyl group of serine is protected with a tert-butyl group using tert-butyl chloride and a base such as triethylamine.
Fmoc Protection: The amino group of the serine derivative is protected with the Fmoc group using Fmoc chloride and a base like sodium bicarbonate.
Attachment of Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate in the presence of a base.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines facilitate the solid-phase peptide synthesis (SPPS) method, where the compound is attached to a resin and sequentially built up by adding protected amino acids.
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group is removed using trifluoroacetic acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF).
tBu Removal: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Coupling Reagents: DCC or DIC in DMF.
Major Products
The major products formed from these reactions are deprotected serine derivatives and coupled peptides.
Scientific Research Applications
Chemistry
In chemistry, “Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH” is used in the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of peptides with high purity and yield.
Biology and Medicine
In biological and medical research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and therapeutic agents. It is also used in the development of peptide-based vaccines and diagnostic tools.
Industry
In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also employed in the synthesis of peptide-based materials for various applications, including biomaterials and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Thr(tBu)-O-CH2-Ph-OCH2-CH2-COOH: Similar to the serine derivative but with threonine.
Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH: Similar but with aspartic acid.
Fmoc-L-Glu(OtBu)-O-CH2-Ph-OCH2-CH2-COOH: Similar but with glutamic acid.
Uniqueness
The uniqueness of “Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH” lies in its specific protecting groups, which provide stability and selectivity during peptide synthesis. The combination of Fmoc and tert-butyl groups allows for efficient and high-yield synthesis of peptides, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxymethyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO8/c1-32(2,3)41-20-28(30(36)39-18-21-12-14-22(15-13-21)38-17-16-29(34)35)33-31(37)40-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,16-20H2,1-3H3,(H,33,37)(H,34,35)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANPIKBYFMYHRT-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
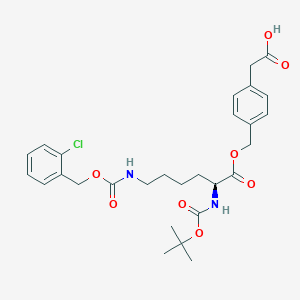






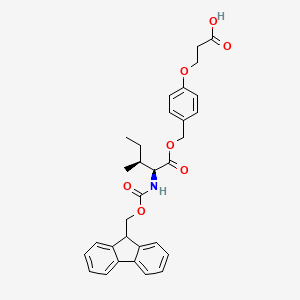
![2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine](/img/structure/B6289873.png)
